2-Amino-6-nitrobenzonitrile: A Comprehensive Technical Dossier
2-Amino-6-nitrobenzonitrile: A Comprehensive Technical Dossier
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical and physical properties of 2-Amino-6-nitrobenzonitrile (CAS No. 63365-23-1), a key aromatic intermediate. Due to the limited availability of direct experimental data for this specific isomer, this document consolidates information from supplier specifications, data for structurally related compounds, and predicted values to offer a comprehensive resource. This guide is intended to support research, synthesis, and drug discovery efforts by providing a thorough understanding of this compound's characteristics.
Core Chemical Properties
2-Amino-6-nitrobenzonitrile is a substituted aromatic compound containing amino, nitro, and nitrile functional groups. These groups collectively influence its electronic properties, reactivity, and potential biological activity.
| Property | Value | Source |
| CAS Number | 63365-23-1 | [1] |
| Molecular Formula | C₇H₅N₃O₂ | [1] |
| Molecular Weight | 163.14 g/mol | [1] |
| IUPAC Name | 2-amino-6-nitrobenzonitrile | [1] |
| Appearance | Pale-yellow to Yellow-brown Solid | [1] |
| Purity | ≥95% | [1][2] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |
Physical and Spectroscopic Data
Physical Properties (Comparative Data)
| Property | 2-Amino-5-nitrobenzonitrile | 2-Amino-6-chlorobenzonitrile | 2-iodo-6-nitrobenzonitrile |
| Melting Point | 209.0 to 212.0 °C | 132.0-138.0 °C | 183-185 °C |
| Solubility | Generally more soluble in polar solvents like water and ethanol; less soluble in non-polar solvents such as hexane and benzene. Solubility can be influenced by pH.[3] | No data available | No data available |
Spectroscopic Data (Predicted and Comparative)
Infrared (IR) Spectroscopy:
The IR spectrum of 2-Amino-6-nitrobenzonitrile is expected to show characteristic peaks for its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amino) | 3500-3300 |
| C≡N Stretch (Nitrile) | 2260-2220 |
| N-O Stretch (Nitro) | 1550-1500 and 1360-1300 |
NMR Spectroscopy:
Predicted ¹H and ¹³C NMR chemical shifts for 2-Amino-6-nitrobenzonitrile are provided below. Actual experimental values may vary based on the solvent and other conditions. Spectroscopic data for the related compound 2-aminobenzonitrile is available for comparison.[4][5]
¹H NMR (Predicted):
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Aromatic protons are expected in the range of δ 7.0-8.5 ppm.
-
The amino protons would likely appear as a broad singlet.
¹³C NMR (Predicted):
-
Aromatic carbons are expected in the range of δ 110-150 ppm.
-
The nitrile carbon would be expected around δ 115-120 ppm.
Mass Spectrometry:
The mass spectrum of 2-Amino-6-nitrobenzonitrile would show a molecular ion peak (M+) at m/z 163. Key fragmentation patterns would involve the loss of the nitro group and other characteristic fragments. Mass spectrometry data for the isomer 2-Amino-5-nitrobenzonitrile shows a molecular ion at m/z 163.[6]
Chemical Reactivity and Synthesis
The reactivity of 2-Amino-6-nitrobenzonitrile is dictated by its three functional groups. The electron-withdrawing nitro and nitrile groups deactivate the aromatic ring towards electrophilic substitution, while the amino group is an activating, ortho-, para-director. The amino group can undergo typical reactions such as acylation and diazotization. The nitro group can be reduced to an amine, and the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.
Information on the reactivity of the closely related 2-fluoro-6-nitrobenzonitrile suggests that the position ortho to the nitro group is activated for nucleophilic aromatic substitution.[7]
A plausible synthetic route to 2-Amino-6-nitrobenzonitrile could involve the amination of a 2-halo-6-nitrobenzonitrile precursor, a reaction that has been demonstrated for the synthesis of the corresponding benzoic acid.[8]
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 2-Amino-6-nitrobenzonitrile are not widely published. The following are generalized procedures based on standard organic chemistry techniques for related compounds.
General Spectroscopic Analysis Workflow
Proposed Synthesis via Nucleophilic Aromatic Substitution
This protocol is a hypothetical pathway based on the synthesis of related compounds.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-nitrobenzonitrile (1 eq.) in a suitable solvent such as ethanol or DMF.
-
Reagent Addition: Add an excess of aqueous ammonia solution. The addition of a copper catalyst, such as copper(I) oxide or copper(I) iodide, may be necessary to facilitate the reaction.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Applications in Drug Discovery and Development
While specific biological activities of 2-Amino-6-nitrobenzonitrile are not extensively documented, its structural motifs are present in various pharmacologically active molecules. Benzonitrile derivatives are known to exhibit a wide range of biological activities. The 2-amino-6-nitrobenzothiazole scaffold, which is structurally related, has been investigated for the development of antimicrobial and anticancer agents.[9][10]
The presence of multiple functional groups allows for diverse chemical modifications, making 2-Amino-6-nitrobenzonitrile a potentially valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents.
Safety Information
2-Amino-6-nitrobenzonitrile is classified as a warning-level hazard.[1]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.
References
- 1. 2-Amino-6-nitrobenzonitrile | 63365-23-1 [sigmaaldrich.com]
- 2. cenmed.com [cenmed.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 2-Aminobenzonitrile(1885-29-6) 13C NMR [m.chemicalbook.com]
- 5. 2-Aminobenzonitrile(1885-29-6) 1H NMR spectrum [chemicalbook.com]
- 6. 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]
